
ML385
Descripción general
Descripción
ML385 es un inhibidor novedoso y específico del factor 2 relacionado con el factor eritroide nuclear 2 (NRF2). NRF2 es un factor de transcripción que juega un papel crucial en la protección celular y los mecanismos de defensa al regular la expresión de proteínas antioxidantes. This compound ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir la actividad de NRF2 y, por lo tanto, modular las respuestas al estrés oxidativo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ML385 implica varios pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye la reacción de compuestos aromáticos específicos en condiciones controladas para formar el producto deseado. Las condiciones de reacción típicamente implican el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Se emplean medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC), para verificar la pureza de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
ML385 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.
Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, incluida la temperatura, el solvente y el tiempo de reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de derivados oxidados con actividad biológica alterada .
Aplicaciones Científicas De Investigación
Head and Neck Squamous Cell Carcinoma
Recent studies have demonstrated that ML385 can effectively inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells. It induces G1/S phase cell cycle arrest, reduces cell viability, and diminishes oncogenic properties in these cancer cells. The research indicates that this compound's inhibition of NRF2 is a promising therapeutic strategy for HNSCC treatment, suggesting significant potential for clinical applications .
Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), this compound has been identified as a radiosensitizer, enhancing the efficacy of radiotherapy. By promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—this compound increases the sensitivity of ESCC cells to radiation therapy. This dual approach not only inhibits tumor growth but also addresses resistance mechanisms associated with conventional treatments .
Lung Cancer
This compound has shown synergistic effects when combined with celastrol, another anti-cancer agent. The combination significantly increases reactive oxygen species (ROS) levels and induces endoplasmic reticulum stress, leading to enhanced apoptosis in lung cancer cells. This suggests that this compound can potentiate the effects of existing therapies, offering a strategic avenue for overcoming treatment resistance .
NRF2 Pathway Inhibition
The inhibition of NRF2 by this compound leads to decreased expression of genes that protect against oxidative stress, thereby sensitizing cancer cells to treatments that induce oxidative damage. In studies involving lung cancer models, this compound was found to enhance the cytotoxic effects of doxorubicin and paclitaxel, particularly in non-small cell lung cancer (NSCLC) with KEAP1 mutations .
PI3K-mTOR Signaling Pathway
Research has indicated that this compound also inhibits the phosphoinositide 3-kinase (PI3K)-mTOR signaling pathway, which is crucial for cell proliferation and survival in lung squamous cell carcinoma (LUSC). By downregulating NRF2 signaling, this compound reduces PI3K-mTOR activity, thereby inhibiting tumor growth both in vitro and in vivo .
Case Studies
Mecanismo De Acción
ML385 ejerce sus efectos uniéndose al dominio Neh1 de NRF2, un dominio CNC-bZIP que permite a NRF2 heterodimerizarse con pequeñas proteínas Maf. Esta unión bloquea la actividad transcripcional de NRF2, inhibiendo así la expresión de genes antioxidantes posteriores. Al inhibir NRF2, this compound modula las respuestas al estrés oxidativo y afecta varios procesos celulares, incluida la progresión del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
Ácido Koningic: Un inhibidor de la glucólisis celular con actividad antitumoral.
Unicidad de ML385
This compound es único en su inhibición específica de NRF2, lo que lo convierte en una herramienta valiosa para estudiar vías relacionadas con NRF2 y desarrollar estrategias terapéuticas dirigidas al estrés oxidativo y el cáncer. A diferencia de otros compuestos que pueden tener efectos más amplios, la especificidad de this compound permite investigaciones y aplicaciones más específicas .
Actividad Biológica
ML385 is a small molecule compound identified as a selective inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a critical role in cancer biology, particularly in therapeutic resistance. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is chemically described as N-[4-[2,3-Dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide.
- Target : It specifically targets the Neh1 domain of NRF2, inhibiting its ability to bind to DNA and regulate downstream gene expression related to antioxidant response and cell survival.
This compound functions by disrupting the NRF2-MAFG complex's interaction with DNA, thereby preventing the transcription of genes that promote cell survival and drug resistance. This mechanism has been validated through various studies:
- Binding Affinity : this compound binds selectively to NRF2, inhibiting its function in cancer cells with KEAP1 mutations that lead to constitutive NRF2 activation .
- Cytotoxicity Enhancement : In combination with chemotherapy agents such as doxorubicin or taxol, this compound enhances cytotoxic effects in non-small cell lung cancer (NSCLC) cells .
1. Non-Small Cell Lung Cancer (NSCLC)
In preclinical models, this compound demonstrated significant anti-tumor activity:
- Clonogenic Assays : The combination of this compound with carboplatin showed enhanced cytotoxicity in NSCLC cells compared to single-agent treatments .
- Pharmacokinetics : A study involving CD-1 mice showed that after administration of this compound, plasma concentrations were measurable over time, indicating suitable bioavailability for further therapeutic exploration .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
Recent studies have confirmed the efficacy of this compound in HNSCC:
- Cell Viability : this compound significantly reduced the viability of HNSCC cell lines (FaDu and YD9), with IC50 values demonstrating potent cytotoxic effects .
- Mechanisms of Action :
3. Lung Squamous Cell Carcinoma (LUSC)
Research indicates that downregulation of NRF2 signaling via this compound inhibited proliferation in LUSC models:
- In Vitro Studies : Cell viability assays showed that this compound effectively sensitized LUSC cells to PI3K inhibitors, suggesting a potential combinatorial treatment strategy .
Data Summary
The following table summarizes key findings from studies involving this compound across different cancer types:
Case Study 1: NSCLC Treatment Efficacy
In a preclinical model involving NSCLC with KEAP1 mutations, the combination treatment of this compound and carboplatin resulted in a marked reduction in tumor volume as assessed by micro-computed tomography (CT) imaging. This study highlights the potential for this compound to enhance the efficacy of standard chemotherapy regimens in resistant cancer types.
Case Study 2: HNSCC Response to this compound
A recent investigation into HNSCC demonstrated that treatment with this compound not only decreased cell viability but also led to significant alterations in cell cycle dynamics. The study utilized Western blotting to analyze protein expression levels associated with cell cycle regulation post-treatment.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML385?
A1: this compound specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]
Q2: How does this compound inhibit Nrf2 activity?
A2: this compound binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]
Q3: What are the downstream consequences of this compound-mediated Nrf2 inhibition?
A3: By inhibiting Nrf2, this compound prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]
Q4: Does this compound affect the expression of Nrf2 itself?
A4: While this compound primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]
Q5: Is the inhibitory effect of this compound reversible?
A5: The binding of this compound to Nrf2 is believed to be reversible. Studies have shown that the effects of this compound can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H23N3O4S, and its molecular weight is 497.6 g/mol.
Q7: Are there any specific recommendations for handling and storage of this compound?
A7: While specific recommendations may vary depending on the supplier, this compound is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.
Q8: What are the main research applications of this compound?
A8: this compound is a valuable tool for:
- Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]
- Validating Nrf2 as a therapeutic target: this compound helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]
- Developing novel Nrf2 inhibitors: this compound serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []
Q9: How does this compound impact in vitro models of disease?
A9: this compound has been shown to:
- Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]
- Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]
- Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]
Q10: Has this compound been used in in vivo studies?
A10: Yes, this compound has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.